3-(Aminomethyl)-5-chloroaniline dihydrochloride

Solubility Formulation Aqueous synthesis

3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS 102677-75-8) is a bifunctional aniline derivative bearing a 3-aminomethyl group and a 5-chloro substituent on the benzene ring, supplied as a dihydrochloride salt with a molecular formula of C₇H₁₁Cl₃N₂ and molecular weight of 229.53 g/mol. This compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of acyl guanidine-based β‑secretase (BACE‑1) inhibitors for Alzheimer’s disease research.

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
CAS No. 102677-75-8
Cat. No. B009893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-chloroaniline dihydrochloride
CAS102677-75-8
Molecular FormulaC7H11Cl3N2
Molecular Weight229.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)Cl)CN.Cl.Cl
InChIInChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H
InChIKeyBXSBXNHFVUMBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-5-chloroaniline Dihydrochloride (CAS 102677-75-8): Procurement-Grade Characterization and Comparator Landscape


3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS 102677-75-8) is a bifunctional aniline derivative bearing a 3-aminomethyl group and a 5-chloro substituent on the benzene ring, supplied as a dihydrochloride salt with a molecular formula of C₇H₁₁Cl₃N₂ and molecular weight of 229.53 g/mol . This compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of acyl guanidine-based β‑secretase (BACE‑1) inhibitors for Alzheimer’s disease research [1]. Unlike its free base counterpart (CAS 683740-35-4), the dihydrochloride form offers enhanced water solubility and improved stability under recommended storage conditions, making it a preferred choice for aqueous reaction protocols and long-term laboratory stock management .

Why Generic Chlorobenzylamine Substitution Fails: Evidence-Based Differentiation of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride


Superficial structural similarity to common chlorobenzylamines (e.g., 3‑chlorobenzylamine, CAS 4152‑90‑3; 4‑chlorobenzylamine, CAS 2848‑42‑4) or to the des‑chloro analog 3‑(aminomethyl)aniline (CAS 4403‑70‑7) frequently leads to inappropriate one‑for‑one replacement in synthetic or biological protocols. However, generic substitution fails because this compound possesses a unique combination of two reactive amine centers (aniline NH₂ and benzylamine CH₂NH₂) orthogonally positioned relative to a 5‑chloro substituent, which collectively governs its regiospecific reactivity, electronic properties, and biological recognition profile . The dihydrochloride salt form further distinguishes it from free‑base analogs through substantially enhanced aqueous solubility and solid‑state stability, eliminating the need for in‑situ salt conversion steps that plague free‑base procurement workflows . The quantitative evidence below demonstrates that procurement decisions based solely on nominal chemical class membership risk compromised synthetic yields, irreproducible biological data, and wasted optimization effort.

Quantitative Evidence Guide: 3-(Aminomethyl)-5-chloroaniline Dihydrochloride vs. Closest Analogs


Aqueous Solubility Contrast: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt of 3‑(aminomethyl)-5‑chloroaniline exhibits markedly superior water solubility compared to its free base form. The free base (CAS 683740‑35‑4) is reported as only slightly soluble in DMSO and methanol, with no appreciable water solubility indicated . In contrast, the dihydrochloride salt is characterized as water‑soluble, a property explicitly attributed to its hydrochloride salt form, which enhances utility in pharmaceutical and aqueous reaction applications . While exact mg/mL values are not publicly disclosed in curated databases, the qualitative solubility differential is consistently affirmed across multiple vendor technical datasheets and is consistent with the well‑established class‑level behavior of amine hydrochloride salts versus their free‑base counterparts.

Solubility Formulation Aqueous synthesis

Lipophilicity and Basicity Shift Relative to the Des‑Chloro Analog 3-(Aminomethyl)aniline

Introduction of the 5‑chloro substituent substantially alters the physicochemical profile compared to the des‑chloro parent compound 3‑(aminomethyl)aniline (CAS 4403‑70‑7). The target compound free base exhibits a computed logP of 1.38 , representing a 1.57 log unit increase over the parent analog (logP –0.19) . Concomitantly, the predicted pKa decreases from 9.22 ± 0.10 (parent) to 8.93 ± 0.10 (target) , reflecting the electron‑withdrawing effect of the chlorine substituent. These differences translate to a roughly 37‑fold increase in calculated octanol‑water partition coefficient and a measurable reduction in basicity that can influence both reactivity in coupling reactions and passive membrane permeability in cellular assays.

Lipophilicity pKa Drug design

MAO‑A Inhibition Profile Compared to 3‑Chlorobenzylamine

In in vitro enzyme inhibition assays, 3‑(aminomethyl)-5‑chloroaniline (free base) demonstrated weak inhibition of recombinant bovine mitochondrial MAO‑A with an IC₅₀ of 1.24 × 10³ nM (1,240 nM) using benzylamine or serotonin as substrate [1]. By comparison, the structurally simpler 3‑chlorobenzylamine (CAS 4152‑90‑3) exhibited a Ki of 900 nM against human recombinant MAO‑A in a non‑competitive inhibition study [2]. Although the assay formats differ (IC₅₀ vs. Ki; bovine vs. human enzyme), the available data indicate that the target compound is approximately 1.4‑fold less potent against MAO‑A than 3‑chlorobenzylamine, suggesting that the additional aminomethyl group attenuates MAO‑A engagement. The compound also showed weak acetylcholinesterase inhibition (IC₅₀ = 2.92 × 10³ nM) [1], positioning it as a scaffold with relatively low inherent off‑target liability in these two aminergic pathways.

MAO inhibition Off‑target activity Selectivity

Documented Utility in BACE‑1 Acyl Guanidine Inhibitor Synthesis (Gerritz et al., 2012)

3‑(Aminomethyl)-5‑chloroaniline is explicitly cited as a building block in the preparation of acyl guanidine derivatives evaluated as BACE‑1 (β‑secretase) inhibitors in a seminal medicinal chemistry optimization study [1][2]. The Gerritz et al. (2012) J. Med. Chem. paper describes an iterative solid‑ and solution‑phase library approach that progressed a micromolar hit to a nanomolar lead series, with the 3‑(aminomethyl)-5‑chloroaniline scaffold contributing to the key acyl guanidine pharmacophore [1]. This specific application is not reported for common alternatives such as 3‑chlorobenzylamine, 4‑chlorobenzylamine, or the des‑chloro analog 3‑(aminomethyl)aniline in the context of BACE‑1 acyl guanidine inhibitor series. The documented utility in a high‑impact medicinal chemistry program targeting Alzheimer’s disease provides a validated starting point for structure‑based lead optimization.

BACE-1 inhibitor Alzheimer's disease Acyl guanidine

Solid‑State Stability Differential: Dihydrochloride Salt vs. Free Base Under Recommended Storage

The dihydrochloride salt form offers practical stability advantages over the free base. According to GHS classification data, 3‑(aminomethyl)-5‑chloroaniline dihydrochloride is classified as "stable under recommended storage conditions" . In contrast, the free base (CAS 683740‑35‑4) requires storage at 2–8°C with protection from light and inert gas atmosphere to prevent degradation . Vendor technical guidance indicates that the dihydrochloride form may be stored at room temperature in sealed, dry containers, whereas the free base is typically shipped and stored under refrigerated conditions . While peer‑reviewed forced‑degradation studies with quantitative time‑point data are not publicly available, the consistent disparity in storage requirements across multiple vendor specifications reflects a meaningful practical difference that impacts inventory management and compound longevity in compound management facilities.

Stability Storage Long‑term stock

Purity Consistency and Physical Form: Dihydrochloride vs. Variable Free Base Specifications

The commercially available dihydrochloride salt is consistently specified at ≥95% purity (min. 95%) as a white to off‑white solid with a defined molecular weight of 229.53 g/mol, facilitating accurate stoichiometric calculations in synthesis . In contrast, the free base (CAS 683740‑35‑4) is available across a wider purity range (~90% to ≥98%) depending on supplier, with variable appearance descriptions including orange to dark orange solid or pale brown low‑melting solid, and a reported melting point >80°C with decomposition [1]. The narrower purity specification and consistent physical form of the dihydrochloride salt reduce batch‑to‑batch variability that can confound reproducible synthetic procedures.

Purity Quality control Procurement

Optimal Application Scenarios for 3-(Aminomethyl)-5-chloroaniline Dihydrochloride Based on Quantitative Differentiation Evidence


Acyl Guanidine BACE‑1 Inhibitor Lead Optimization

Research groups pursuing β‑secretase (BACE‑1) inhibitors for Alzheimer’s disease should prioritize this dihydrochloride building block for acyl guanidine scaffold synthesis. The Gerritz et al. (2012) J. Med. Chem. study provides a validated synthetic route and confirmed that derivatives incorporating this amine intermediate yielded compounds with single‑digit nanomolar cellular BACE‑1 activity, establishing a direct literature precedent that is absent for competing chlorobenzylamines [1][2].

Aqueous‑Phase Synthetic Protocols Requiring Pre‑Dissolved Amine Building Blocks

For multi‑step synthesis performed in aqueous or mixed aqueous‑organic media, the dihydrochloride salt’s water solubility eliminates the need for organic co‑solvent pre‑dissolution or in‑situ HCl salt formation. This is particularly advantageous in automated parallel synthesis platforms, solid‑phase library construction, and bioconjugation reactions where aqueous compatibility is essential .

CNS Target Screening Where Low MAO‑A Off‑Target Activity Is Desirable

When screening chemical probes against CNS targets (e.g., GPCRs, ion channels, kinases), researchers may benefit from this compound’s relatively weak MAO‑A inhibition (IC₅₀ = 1,240 nM) compared to simpler chlorobenzylamine analogs that exhibit sub‑micromolar MAO‑A engagement [3][4]. This property reduces the likelihood of confounding aminergic off‑target effects in primary screening assays, though confirmatory counter‑screening is always recommended.

Long‑Term Compound Library Stock Management

Compound management facilities and centralized screening collections should favor the dihydrochloride salt over the free base for long‑term storage. The ambient storage compatibility (sealed, dry, room temperature) minimizes freezer footprint and eliminates freeze‑thaw degradation cycles, while the ≥95% minimum purity specification ensures consistent quality across multi‑year inventory cycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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